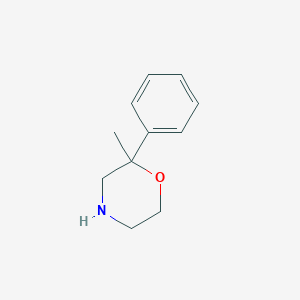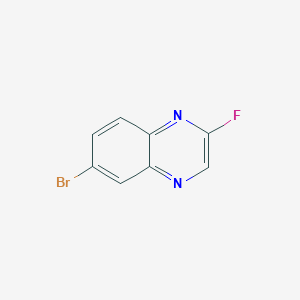
6-Bromo-2-fluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoroquinoxaline is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that is widely used in scientific research for its unique properties. This compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-fluoroquinoxaline involves the inhibition of the AMPA receptor. This receptor is responsible for the fast synaptic transmission of signals in the brain. Inhibition of this receptor results in the enhancement of LTP and increased release of neurotransmitters.
Effets Biochimiques Et Physiologiques
6-Bromo-2-fluoroquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters, and improve memory and learning. This compound has also been shown to have neuroprotective effects and has been studied in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-2-fluoroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and has a long shelf life. However, there are some limitations to its use. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has been shown to have some toxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 6-Bromo-2-fluoroquinoxaline. One area of research is the development of new compounds that are more potent and selective for the AMPA receptor. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this area. Finally, the use of 6-Bromo-2-fluoroquinoxaline in the study of ion channels and synaptic plasticity has the potential to lead to new insights into the functioning of the brain.
Conclusion:
In conclusion, 6-Bromo-2-fluoroquinoxaline is a unique compound that has several important applications in scientific research. Its ability to enhance synaptic plasticity and increase the release of neurotransmitters makes it a valuable tool in the study of neuronal signaling. While there are some limitations to its use, the future directions for research in this area are promising and have the potential to lead to new insights into the functioning of the brain.
Méthodes De Synthèse
The synthesis of 6-Bromo-2-fluoroquinoxaline involves the reaction of 6-bromoquinoxaline with potassium fluoride and diethylaminosulfur trifluoride. This reaction results in the formation of 6-Bromo-2-fluoroquinoxaline. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
6-Bromo-2-fluoroquinoxaline has been widely used in scientific research for its unique properties. It is commonly used in the study of neuronal signaling and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) and increase the release of neurotransmitters such as glutamate and GABA. This compound has also been used to study the role of ion channels in neuronal signaling.
Propriétés
Numéro CAS |
112080-07-6 |
|---|---|
Nom du produit |
6-Bromo-2-fluoroquinoxaline |
Formule moléculaire |
C8H4BrFN2 |
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
6-bromo-2-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
Clé InChI |
MBZMYDWNSTWGJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
SMILES canonique |
C1=CC2=NC(=CN=C2C=C1Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
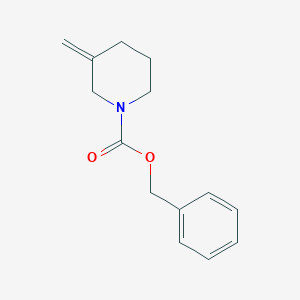
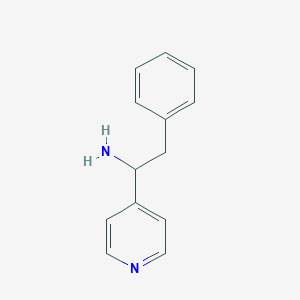
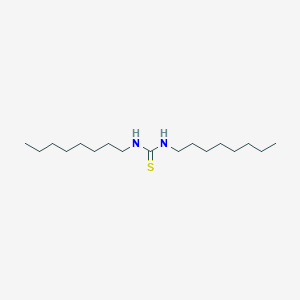
![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)
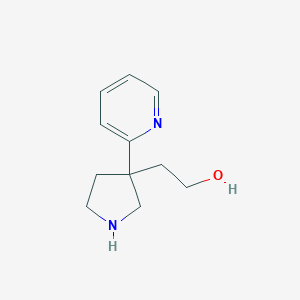
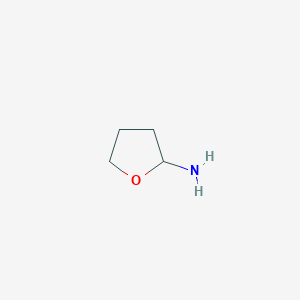
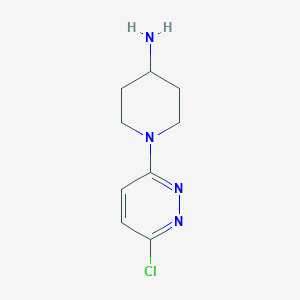
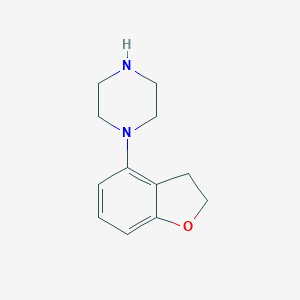
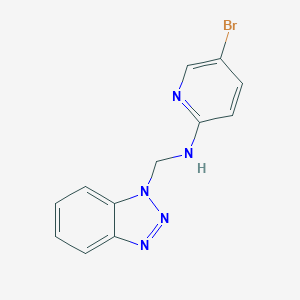
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
